N-Arachidonoyl-L-Alanine
Overview
Description
N-Arachidonoyl-L-alanine is an endocannabinoid analog. It has been found to have anti-cancer effects and can kill HNSCC cells through 5-LO-mediated ROS production . It is a member of a new class of lipoamino acids related to anandamide identified in bovine brain .
Synthesis Analysis
N-Arachidonoyl-L-alanine is formed by the condensation of the amino group of L-alanine with the carboxy group of arachidonic acid . It has been found to be at a higher concentration in plasma with increasing age . It was also found to be a key metabolite that promoted Cd and Cr complexation by S27, primarily promoting γ-linolenic acid (GLA) metabolism, producing siderophores and coordinating with organic acids to enhance metal bioavailability .Molecular Structure Analysis
The molecular formula of N-Arachidonoyl-L-alanine is C23H37NO3 . Its average mass is 375.545 Da and its monoisotopic mass is 375.277344 Da .Chemical Reactions Analysis
It is speculated that the degradation of alanine and arachidonic acid from N-arachidonoyl-L-alanine increases with aging because N-arachidonoyl-L-alanine was confirmed to be in high concentration in youth .Scientific Research Applications
1. Endocannabinoid System and Analgesic Activity
N-Arachidonoyl-L-alanine has been studied in the context of the endocannabinoid system. Research by (Cascio et al., 2004) found that N-Arachidonoyl-L-alanine, among other N-arachidonoyl-amino acids, can inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades anandamide, an endogenous analgesic compound. This suggests a potential role in pain management.
2. Role in Biosynthesis of Lipid Messengers
A study by (McCue et al., 2009) highlights the role of cytochrome c in the formation of N-arachidonoyl amino acids, including N-arachidonoyl-L-alanine. This enzyme-mediated process is essential for the generation of these lipid messengers, which are significant in various physiological roles.
3. Neuroprotective and Vasodilatory Properties
Research by (Milman et al., 2006) and (Cohen-Yeshurun et al., 2011) indicate that N-arachidonoyl-L-alanine has neuroprotective effects, such as reducing apoptosis after traumatic brain injury. It also exhibits vasodilatory properties, which are crucial for maintaining proper blood flow and vascular health.
4. Impact on Immune Function and Metabolic Pathways
The study by (Chu et al., 2021) connects metabolites like N-arachidonoyl-L-alanine to immune diseases, highlighting the interaction between metabolic pathways and immune responses. This points towards its potential role in disease treatment targets.
5. Influence on Neuronal Function
(Guo et al., 2008) found that N-arachidonoyl-L-alanine can alter the activation of N-type Ca2+ channels in neurons, suggesting a role in modulating neuronal function and signaling.
6. Role in Enzymatic Processes
In the context of enzymatic synthesis, (Liu et al., 2021) discusses the use of aspartate 4-decarboxylase in the production of L-alanine, highlighting a biochemical process where compounds like N-arachidonoyl-L-alanine could play a role.
7. Biosynthesis and Inactivation in Neurons
(Marzo et al., 1994) demonstrate that N-arachidonoyl-L-alanine is involved in the biosynthesis and inactivation of anandamide in neurons, emphasizing its significance in cannabinoid signaling pathways.
properties
IUPAC Name |
(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECSOKFEQQDUCP-GDYZQIPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Arachidonoyl-L-Alanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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